

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole solubility and stability

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Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

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An In-depth Technical Guide to the Solubility and Stability of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**

Introduction

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, identified by CAS Number 575452-22-1, is a key heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring a pyrazole core, a strategically placed iodine atom for further functionalization (e.g., cross-coupling reactions), and an acid-labile ethoxyethyl (EE) protecting group, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry.[3][4]

Understanding the physicochemical properties of this reagent is paramount for its effective use in research and development. This guide provides a detailed examination of the solubility and stability of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**, offering field-proven insights and validated protocols to aid researchers, scientists, and drug development professionals in its handling, application, and storage.

PART 1: Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, purification, and analytical characterization. The molecular structure of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole**

—comprising a polar pyrazole ring, a nonpolar iodo-substituent, and the moderately polar ethoxyethyl group—results in a nuanced solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility of this compound.^[5] The presence of both polar (N-heterocycle, ether linkage) and nonpolar (iodo-group, ethyl and methyl groups) regions suggests miscibility in a range of common organic solvents. Its solubility in aqueous media is expected to be low due to the hydrophobic iodine atom and the overall carbon framework.

Observed Solubility and Recommended Solvents

While specific quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides strong indicators. The compound is frequently used in solvents like dichloromethane (CH_2Cl_2) and tetrahydrofuran (THF) and can be purified via distillation or recrystallization from mixtures like n-hexane and ethyl acetate, confirming its solubility in these systems.^[3]

The following table summarizes the predicted and observed solubility behavior in common laboratory solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale & Causality
Non-Polar Aprotic	Hexane, Toluene	Moderate to Good	The non-polar components of the molecule, including the iodine and alkyl groups, facilitate interaction with these solvents. Solubility will increase with less polar solvents like toluene over hexane.
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF)	Good to Very Good	These solvents effectively solvate both the polar pyrazole ring and the less polar regions of the molecule, making them excellent choices for reaction media. [6]
Polar Protic	Methanol, Ethanol	Moderate	The potential for hydrogen bonding with the pyrazole nitrogens is offset by the large nonpolar iodo-substituent. These solvents are generally less ideal than polar aprotic options. [6]
Aqueous	Water	Poor / Insoluble	The compound is predominantly non-polar and lacks sufficient hydrogen

bonding capability to overcome the hydrophobic effect, leading to very limited water solubility.[7][8]

Experimental Protocol: Qualitative Solubility Determination

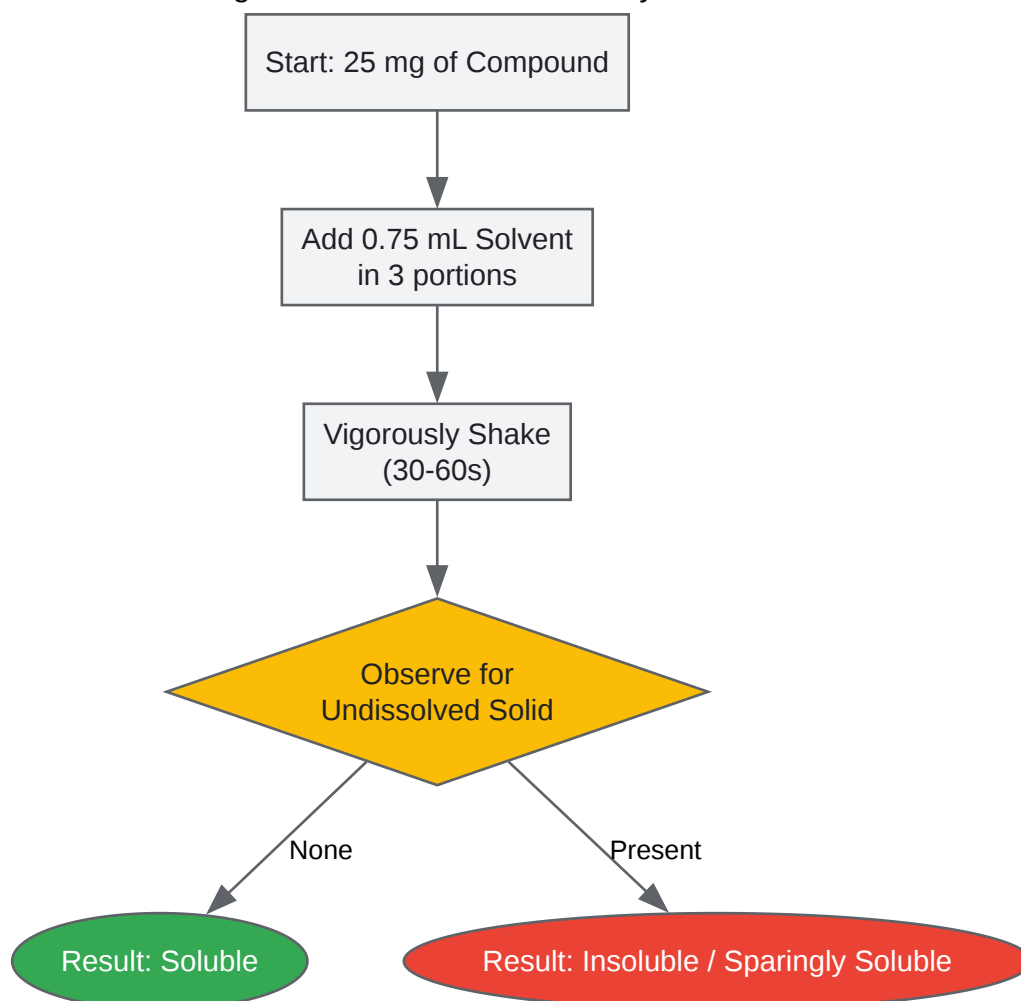
This protocol provides a systematic approach to experimentally verify the solubility of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole** in a solvent of interest.

Methodology:

- Preparation: Add approximately 25 mg of the compound to a small, dry test tube.
- Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.
- Mixing: After each addition, cap the test tube and shake vigorously for 30-60 seconds.[5][7]
- Observation: Visually inspect the solution for any undissolved solid. If the compound dissolves completely, it is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble" or "sparingly soluble."
- Acid/Base Test (for aqueous insolubility): For compounds insoluble in water, the test can be extended to 5% HCl and 5% NaOH solutions to check for the presence of basic or acidic functional groups that can form soluble salts.[8][9] Given the structure, no significant solubility is expected in these aqueous acidic or basic solutions.

Workflow for Solubility Testing

Figure 1: Workflow for Solubility Assessment



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Caption: A systematic workflow for determining the qualitative solubility of a compound.

PART 2: Stability Profile

The stability of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole** is a critical consideration for its storage, handling, and application in multi-step syntheses. The primary points of instability are the ethoxyethyl (EE) protecting group and the carbon-iodine bond.

Key Factors Influencing Stability

1. pH Stability and the Ethoxyethyl Protecting Group:

The 1-(1-ethoxyethyl) group is an acetal, which serves as a protecting group for the pyrazole N-H.^[10] Acetal protecting groups are characteristically stable under neutral and basic conditions but are readily cleaved under acidic conditions.^{[11][12]}

- **Acidic Conditions (pH < 6):** The EE group is labile and will be hydrolyzed to regenerate the N-H of the 4-iodopyrazole and produce acetaldehyde and ethanol. This sensitivity is often exploited as a deliberate deprotection step in synthesis.^{[11][13]}
- **Neutral & Basic Conditions (pH 7-14):** The compound is stable. It can be used with strong bases (e.g., in the formation of Grignard reagents) and in various organometallic reactions without loss of the protecting group.^{[3][11]}

2. Photostability and the Carbon-Iodine Bond:

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.^[14]

- **Light Exposure:** Photolysis can lead to the formation of radical species and the eventual liberation of molecular iodine (I₂), which imparts a yellow or brown color to the sample.^{[6][14]} This degradation compromises the purity and reactivity of the material. Therefore, the compound is considered light-sensitive.^[15]

3. Thermal Stability:

The pyrazole ring itself is a thermally stable aromatic heterocycle.^{[16][17]} However, elevated temperatures can provide the energy needed to cleave the C-I bond, accelerating the degradation process observed with light exposure.^[14] While specific decomposition temperature data is not available, storage at elevated temperatures is not recommended.

Data Summary: Stability and Storage Recommendations

Condition	Stability	Rationale	Recommended Handling/Storage
pH	Stable at pH > 7. Unstable at pH < 6.	Acetal protecting group is acid-labile. [13]	Avoid acidic reagents and solvents unless deprotection is intended. Use in neutral or basic conditions.
Light	Light-sensitive.	The C-I bond is susceptible to photolytic cleavage.[6] [14]	Store in amber or opaque containers. Protect reactions from direct light.[15]
Temperature	Stable at low temperatures. Degradation accelerates with heat.	Thermal energy can promote C-I bond cleavage.[14]	Recommended storage at 2-8°C.[2] [15][18]
Atmosphere	Generally stable.	While not highly susceptible to oxidation, an inert atmosphere minimizes risk for long-term storage.	For long-term storage, sealing under an inert atmosphere (N ₂ or Ar) is best practice.[14]

Experimental Protocol: Assessing Chemical Stability via UPLC-MS

This protocol outlines a method to monitor the stability of the compound in a specific solvent over time, a crucial step when planning long-running reactions or preparing stock solutions.

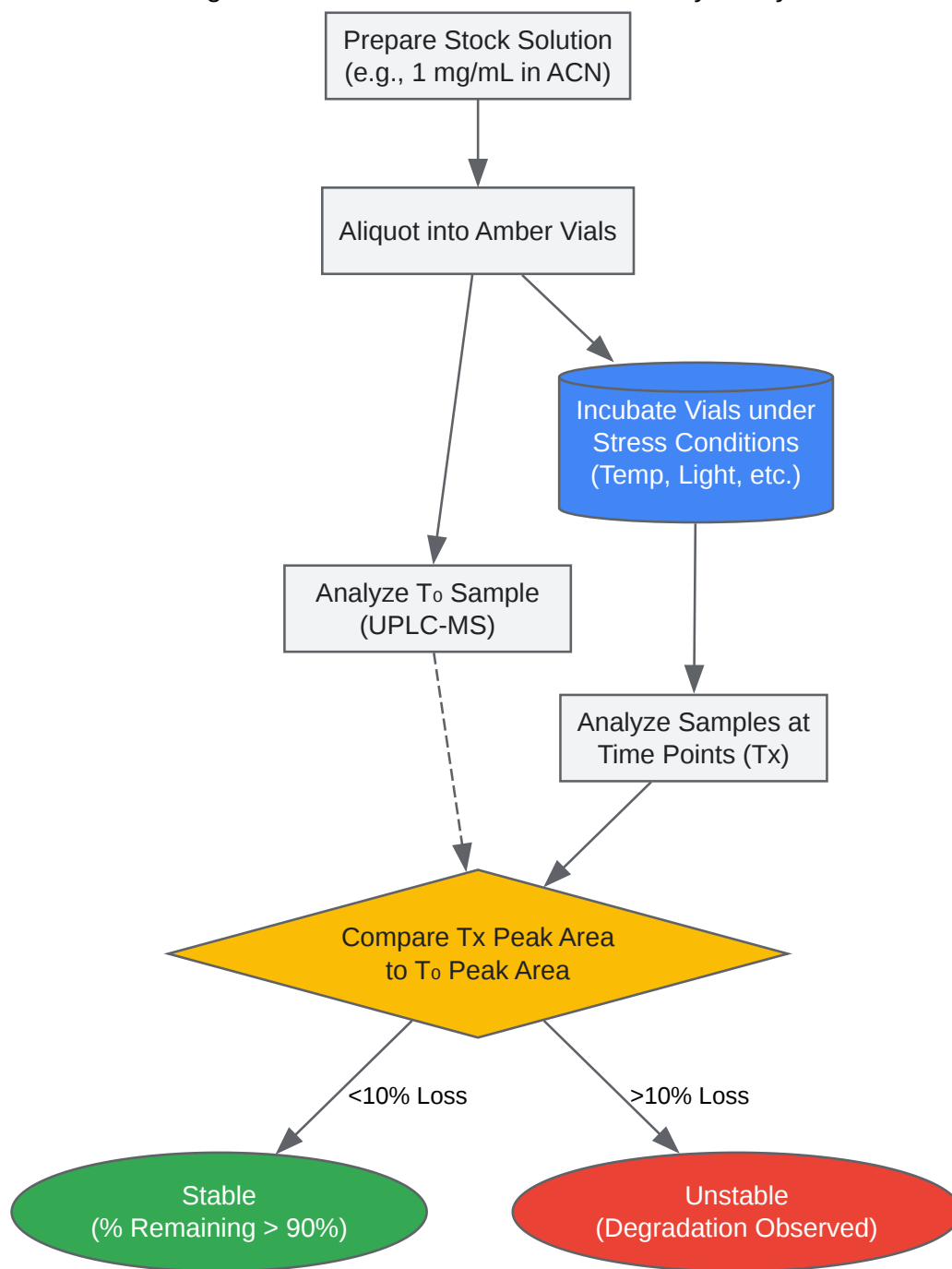
Methodology:

- Stock Solution Preparation: Accurately prepare a stock solution of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole** in the solvent of interest (e.g., 1 mg/mL in acetonitrile).

- **Sample Aliquoting:** Dispense the solution into multiple amber, sealed UPLC vials to minimize headspace and light exposure.
- **Time-Zero Analysis (T_0):** Immediately analyze one vial using a validated UPLC-MS method to establish the initial peak area or concentration of the parent compound.
- **Incubation:** Store the remaining vials under the desired stress conditions (e.g., room temperature/protected from light, 40°C, or exposed to ambient light).
- **Time-Point Analysis:** At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the stress condition and analyze it by UPLC-MS.
- **Data Evaluation:** Compare the peak area of the parent compound at each time point to the T_0 sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. The stability can be quantified as the percentage of the parent compound remaining.[\[19\]](#)[\[20\]](#)

Workflow for Stability Testing

Figure 2: Workflow for UPLC-MS Stability Study

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Caption: A workflow for assessing the chemical stability of a compound under specific conditions.

Conclusion

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a versatile synthetic intermediate whose effective use hinges on a solid understanding of its solubility and stability. It exhibits good solubility in common polar aprotic solvents such as THF and dichloromethane, making them ideal reaction media. The compound's stability is primarily dictated by its acid-labile ethoxyethyl protecting group and its light-sensitive carbon-iodine bond. Adherence to recommended storage conditions—refrigeration (2-8°C) and protection from light—is essential to maintain its integrity and ensure reproducible results in research and development applications. The protocols provided herein offer a validated framework for the empirical determination of these critical properties.

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